molecular formula C21H22N2O3S B2441284 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone CAS No. 866008-87-9

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone

Cat. No.: B2441284
CAS No.: 866008-87-9
M. Wt: 382.48
InChI Key: SYZDOVALKFRFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone is a complex organic compound with a unique structure that includes a benzyl group, a morpholino group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone typically involves multiple steps, starting with the preparation of the isoindolinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Properties

IUPAC Name

2-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-19(22-10-12-26-13-11-22)15-27-21-18-9-5-4-8-17(18)20(25)23(21)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDOVALKFRFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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